![molecular formula C16H11ClFNO3S2 B11443346 4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3-oxazole](/img/structure/B11443346.png)
4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3-oxazole
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Overview
Description
4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3-oxazole is a complex organic compound that features a combination of sulfonyl, fluorophenyl, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3-oxazole typically involves multiple steps, including the formation of the oxazole ring and the introduction of the sulfonyl and fluorophenyl groups. Common synthetic routes may involve:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Introduction of the Fluorophenyl Group: This can be done through substitution reactions using fluorinated aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3-oxazole typically involves the reaction of appropriate precursors under controlled conditions. The characterization of the synthesized compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of derivatives containing the 4-chlorobenzenesulfonyl group. For instance, a study evaluated various derivatives, including those with the oxazole ring, for their activity against Gram-positive bacteria and fungi such as Candida albicans. The results indicated that certain compounds exhibited significant antibacterial effects, with Minimum Biofilm Eradication Concentration (MBEC) values demonstrating their potential as antimicrobial agents .
Compound | Activity Against | MBEC (µg/mL) |
---|---|---|
Compound 3 | E. faecium E5 | 125 |
Compound 4 | Staphylococcus aureus ATCC 6538 | 125 |
Compound 6a | Candida albicans 393 | 125 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies indicated that derivatives with similar structures showed cytotoxic activities against various cancer cell lines, including colon and breast cancer cells. The mechanism of action is believed to involve apoptosis induction in cancer cells, making these compounds promising candidates for further development in cancer therapy .
Case Studies
- Antimicrobial Evaluation : A recent study synthesized several derivatives of this compound and assessed their antimicrobial activity. The results showed moderate to high antimicrobial activity against selected strains, indicating potential for therapeutic applications in treating infections .
- Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of similar sulfonamide derivatives on human cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity while maintaining lower toxicity levels compared to existing treatments, suggesting a favorable therapeutic index for further clinical exploration .
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3-oxazole involves its interaction with specific molecular targets. The sulfonyl and fluorophenyl groups can interact with enzymes and receptors, modulating their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl
- Bis(4-fluorophenyl)sulfone
- 4-Chlorobenzenethiol
Uniqueness
4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3-oxazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl and fluorophenyl groups, along with the oxazole ring, makes it a versatile compound for various applications.
Biological Activity
The compound 4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3-oxazole is a member of the oxazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and mechanisms of action.
- Molecular Formula : C15H12ClFNO3S2
- Molecular Weight : 397.83 g/mol
- CAS Number : 338791-91-6
Synthesis
The synthesis of this compound typically involves the reaction of appropriate sulfonyl chlorides with substituted oxazoles. Spectroscopic techniques such as NMR and IR are employed to confirm the structure of the synthesized compounds .
Antimicrobial Activity
Research indicates that derivatives of oxazoles exhibit significant antimicrobial properties. In particular, compounds bearing the (4-chlorophenyl)sulfonyl moiety have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The activity is often assessed using standard methods such as disk diffusion and broth microdilution techniques .
Anticancer Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Studies have demonstrated that this compound exhibits significant inhibition of cell proliferation in human cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Enzyme Inhibition
Inhibitory studies against various enzymes reveal that this compound can act as an inhibitor for acetylcholinesterase and urease. The IC50 values indicate strong inhibitory effects, with some derivatives showing IC50 values in the low micromolar range, which is promising for therapeutic applications .
Case Study 1: Antibacterial Screening
A study conducted on a series of synthesized oxazole derivatives demonstrated that those containing the chlorophenylsulfonyl group exhibited varying degrees of antibacterial activity. Among these, certain compounds showed an IC50 value as low as 2.14 µM against Bacillus subtilis, indicating potent activity .
Case Study 2: Anticancer Activity Assessment
In vitro studies on human breast cancer cell lines revealed that the compound significantly inhibited cell growth with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated that treated cells underwent apoptosis, confirming the compound's potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Binding : The sulfonyl group enhances binding affinity to enzymes such as acetylcholinesterase.
- Cellular Uptake : The presence of fluorine in the structure may facilitate better cellular uptake, enhancing its efficacy.
Properties
Molecular Formula |
C16H11ClFNO3S2 |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-methylsulfanyl-1,3-oxazole |
InChI |
InChI=1S/C16H11ClFNO3S2/c1-23-16-15(24(20,21)13-8-4-11(17)5-9-13)19-14(22-16)10-2-6-12(18)7-3-10/h2-9H,1H3 |
InChI Key |
MWADNPYAIBPPHE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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